molecular formula C10H8N2O3 B13515829 Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate

Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B13515829
M. Wt: 204.18 g/mol
InChI Key: BABGINFCTOMDPB-UHFFFAOYSA-N
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Description

Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate is a versatile chemical building block based on the privileged imidazo[1,2-a]pyridine scaffold. This scaffold is recognized as "drug prejudice" due to its widespread applications in medicinal chemistry, contributing to a broad spectrum of biological activities such as anticancer, antimycobacterial, antimicrobial, antiviral, and antidiabetic effects . Several marketed drugs, including zolimidine (antiulcer), zolpidem (for insomnia), and alpidem (anxiolytic), feature this core structure, underscoring its therapeutic relevance . The presence of both a formyl group and an ester moiety on the core scaffold makes this compound a particularly valuable intermediate for synthetic chemistry. Researchers can utilize these reactive handles for further derivatization, enabling the construction of diverse compound libraries for biological screening in the search for new therapeutic agents . Recent research highlights the significant potential of imidazo[1,2-a]pyridine analogues in modern drug discovery, particularly as antituberculosis agents active against multidrug-resistant strains . The compound is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8-3-2-4-9-11-7(6-13)5-12(8)9/h2-6H,1H3

InChI Key

BABGINFCTOMDPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=NC(=CN21)C=O

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Synthesis via C–H Activation

  • Methodology:
    Homogeneous copper catalysts facilitate C–H functionalization of pyridines and subsequent cyclization to form imidazo[1,2-a]pyridines. For instance, copper(I) or copper(II) salts activate the pyridine nitrogen, enabling the formation of the imidazo core through migratory insertion and oxidative cyclization.

  • Reaction Conditions:

    • Catalysts: Cu(OTf)₂, CuBr, or CuO(II)
    • Solvents: Acetonitrile, ethanol, or air atmosphere
    • Oxidants: Air or molecular oxygen for oxidation steps
    • Temperature: 80–120°C
  • Key Findings:

    • Efficient formation of imidazo[1,2-a]pyridines with yields typically ranging from 70% to 90%
    • Tolerance to various substituents on pyridine and alkynes, including aliphatic and aromatic groups
  • Example:
    Copper-catalyzed one-pot synthesis involving aldehydes, 2-aminopyridines, and haloalkynes, yielding the target compound with high efficiency.

Palladium-Catalyzed Regiospecific Synthesis

  • Methodology:
    Palladium catalysis involves 1,2-H shifts and carbene migratory insertions, enabling regioselective formation of the formyl group at the 2-position.

  • Reaction Conditions:

    • Catalyst: Pd(OAc)₂
    • Additives: Acidic or basic conditions to facilitate cyclization
    • Solvent: Acetonitrile or dimethylformamide (DMF)
    • Temperature: 100–130°C
  • Findings:

    • Facilitates the formation of 3-vinylimidazo[1,2-a]pyridines, which can be further oxidized or functionalized to obtain methyl 2-formyl derivatives.

Formylation of Imidazo[1,2-a]pyridine Derivatives

A common approach involves the selective formylation of pre-formed imidazo[1,2-a]pyridine cores.

Vilsmeier–Haack Formylation

  • Procedure:

    • React imidazo[1,2-a]pyridine with POCl₃ and DMF at controlled temperatures (~0°C to room temperature).
    • The Vilsmeier reagent generated in situ introduces the formyl group predominantly at the 2-position.
  • Outcome:

    • High regioselectivity for the 2-position
    • Yields often exceed 80% under optimized conditions

Oxidative Formylation Using Formic Acid Derivatives

  • Method:

    • Employ formic acid or paraformaldehyde under oxidative conditions, often with catalysts like copper or iron salts, to introduce the formyl group selectively.
  • Advantages:

    • Mild conditions
    • Compatibility with various functional groups

Esterification to Obtain the Carboxylate Moiety

The methyl ester at the 5-position is typically introduced via esterification of the corresponding acid or via direct methylation.

Methylation of Carboxylic Acids

  • Method:

    • React the carboxylic acid with methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.
  • Reaction Conditions:

    • Solvent: Acetone or DMF
    • Temperature: Room temperature to 60°C
  • Yield:

    • Generally high (above 85%) with minimal side reactions

Esterification of Acid Derivatives

  • Method:
    • Fischer esterification using methanol and catalytic sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Summary of Key Data and Reaction Parameters

Preparation Method Starting Materials Catalysts/Reagents Solvents Temperature Yield Range References
Copper-catalyzed C–H activation 2-aminopyridines, haloalkynes, aldehydes Cu(OTf)₂, CuBr, CuO(II) Acetonitrile, ethanol 80–120°C 70–90% ,
Palladium-catalyzed regiospecific synthesis 2-aminopyridines, alkynes Pd(OAc)₂ DMF, acetonitrile 100–130°C 75–85% ,
Vilsmeier–Haack formylation Imidazo[1,2-a]pyridines POCl₃, DMF - 0–25°C >80%
Esterification Carboxylic acids MeI, K₂CO₃ or sulfuric acid Acetone, methanol Room temp to reflux >85%

Mechanistic Insights and Perspectives

  • Transition-metal catalysis, especially copper and palladium, plays a pivotal role in C–H activation and cyclization, enabling efficient synthesis of complex imidazo[1,2-a]pyridine derivatives, including methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate.
  • Formylation strategies like Vilsmeier–Haack are highly regioselective for the 2-position, crucial for subsequent functionalization.
  • Ester formation is straightforward via methylation or esterification, completing the synthesis.

Concluding Remarks

The synthesis of this compound is a multi-step process that benefits from modern transition-metal catalysis, regioselective formylation, and efficient esterification techniques. The choice of method depends on the starting materials, desired yield, and specific functional group tolerances. Ongoing research continues to optimize these routes for higher efficiency, greener conditions, and broader substrate scope, making this compound accessible for pharmaceutical and material science applications.

Chemical Reactions Analysis

Reactivity:: Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under certain conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents can be introduced at different positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions::

    Formic Acid: Used in the initial condensation step.

    Methanol: Essential for esterification.

  • Other reagents specific to the desired reaction (e.g., oxidants, reducing agents).

Major Products:: The major product of the synthetic route described above is this compound itself.

Scientific Research Applications

Chemistry::

    Building Block: It serves as a building block for more complex molecules due to its unique ring system.

    Catalysis: Imidazo[1,2-a]pyridines can act as catalysts in various reactions.

Biology and Medicine::

    Drug Discovery: Researchers explore its potential as a scaffold for drug development.

    Biological Activity: Investigations into its biological effects, such as antimicrobial or anticancer properties.

Industry::

    Fine Chemicals: Used in the synthesis of specialty chemicals.

Mechanism of Action

The specific mechanism of action for Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate depends on its context (e.g., as a drug candidate). Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate and its analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
This compound C₁₀H₈N₂O₃ -CHO (2), -COOCH₃ (5) 204.19 Formyl group enhances electrophilicity; methyl ester improves solubility.
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate C₁₁H₁₂N₂O₂ -CH₃ (5), -COOC₂H₅ (2) 204.23 Ethyl ester and methyl group reduce reactivity; planar fused-ring system .
Methyl imidazo[1,2-a]pyridine-5-carboxylate C₉H₈N₂O₂ -COOCH₃ (5) 176.17 Lacks substituents at position 2; simpler structure with lower molecular weight .
Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate C₁₀H₁₁N₃O₂ -NH₂ (5), -COOC₂H₅ (2) 205.21 Amino group enables hydrogen bonding; potential for nucleophilic reactions .
Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate C₉H₇BrN₂O₂ -Br (6), -COOCH₃ (5) 255.07 Bromine introduces steric bulk and electronic effects for cross-coupling reactions .

Crystallographic and Hydrogen-Bonding Properties

  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate : Exhibits intermolecular C–H⋯O/N hydrogen bonds forming trimeric units, critical for crystal packing .
  • This compound : The formyl group may participate in stronger hydrogen bonding (C–H⋯O) or act as a hydrogen bond acceptor, influencing solubility and crystal morphology .

Biological Activity

Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic organic compound with the molecular formula C10H8N2O3C_{10}H_{8}N_{2}O_{3} and a molecular weight of 204.18 g/mol. This compound features an imidazo[1,2-a]pyridine structure, characterized by a fused pyridine and imidazole ring, which contributes to its unique chemical properties and potential biological activities. The presence of both formyl and carboxylate groups enhances its reactivity and solubility, making it suitable for various applications in medicinal chemistry and material science .

Anticancer Properties

Preliminary studies have indicated that this compound exhibits notable anticancer properties . Research suggests that it may induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment . The compound's structural features imply potential interactions with biological targets involved in cancer progression. For instance, molecular docking studies have indicated that it may bind to specific proteins that regulate metabolic pathways related to cancer .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties against various pathogens. Although the specific mechanisms are not fully understood, the structural characteristics of this compound suggest it may interact with microbial enzymes or receptors, leading to its antimicrobial effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). Imidazo[1,2-a]pyridine derivatives are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects . The specific arrangement of functional groups in this compound may confer distinct biological activities compared to other imidazo-pyridine derivatives.

Comparative Analysis

The following table compares this compound with similar compounds within the imidazo-pyridine family:

Compound NameMolecular FormulaUnique Features
Methyl imidazo[1,5-a]pyridine-1-carboxylateC10H8N2O3Different position of the carboxylic group
Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylateC10H8N2O3Variation in the position of the formyl group
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylateC10H10N2OContains a methyl substituent on the imidazole ring

This comparative analysis highlights the unique structural features of this compound that may influence its biological activity.

Case Studies and Research Findings

Recent studies have documented various pharmacological actions associated with imidazo[1,2-a]pyridines. For example:

  • Anticancer Activity : A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxic effects against several cancer cell lines. The study emphasized the importance of substituent positioning on the imidazole ring in determining anticancer efficacy .
  • Antimicrobial Effects : Another research effort highlighted the antimicrobial activity of imidazo[1,2-a]pyridine derivatives against both Gram-positive and Gram-negative bacteria. The findings suggested that these compounds could serve as potential leads for developing new antibiotics .

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies provide insights into binding affinities and potential mechanisms of action at a molecular level .

Q & A

Basic Research Questions

Q. What is the synthetic route for Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves refluxing precursors (e.g., substituted pyridines with α,β-unsaturated esters) in ethanol or THF for 6–12 hours . Post-reaction, adjust the pH to ~8 using anhydrous KHCO₃ to precipitate impurities, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product with >95% purity . Slow evaporation of solvents like ethyl acetate or dichloromethane at room temperature yields crystals for structural validation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the formyl group (δ ~9.8–10.2 ppm for CHO) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR) .
  • HPLC-MS : Use a C18 column with acetonitrile/water gradient (0.1% formic acid) to assess purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 205.19 for C₁₀H₈N₂O₃) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and formyl groups) .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer :

  • Data Collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 298 K. Collect reflections (e.g., 5453 measured, 3800 unique) within θ = 1.5–25.5° .
  • Structure Refinement : Apply SHELXS-97/SHELXL-97 software. Key parameters include triclinic crystal system (space group P1), Z = 2, and hydrogen bonding (e.g., C–H⋯O/N interactions stabilizing dimeric units) .
  • Analysis : Calculate dihedral angles between heterocyclic rings (e.g., 1.4° between imidazo[1,2-a]pyridine and substituents) to assess planarity .

Q. How can computational methods (e.g., DFT) predict reactivity and guide structural modifications for enhanced bioactivity?

  • Methodological Answer :

  • Modeling : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Docking Studies : Target proteins like HIF-1α or FXa (linked to ischemic diseases or thrombosis). Modify the formyl or ester groups to improve binding affinity (e.g., substituting with trifluoromethyl groups increases lipophilicity) .
  • Validation : Compare computed NMR/IR spectra with experimental data to verify accuracy .

Q. How should researchers resolve contradictions in crystallographic data between similar derivatives?

  • Methodological Answer :

  • Compare Lattice Parameters : For example, triclinic systems (e.g., a = 6.1250 Å, α = 93.6°) vs. monoclinic variants. Discrepancies may arise from solvent inclusion or polymorphism .
  • Hydrogen Bond Analysis : Quantify interactions (e.g., C–H⋯O bond distances of 2.4–2.6 Å vs. weaker van der Waals contacts). Use Mercury software to visualize packing motifs .
  • Validate via SC-XRD : Re-measure problematic crystals at low temperature (100 K) to reduce thermal motion artifacts .

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